molecular formula C21H28N2O2 B5656152 1-benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine

1-benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine

Cat. No.: B5656152
M. Wt: 340.5 g/mol
InChI Key: NMXVSQSDGLXNRU-UHFFFAOYSA-N
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Description

1-benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine is an organic compound with the molecular formula C21H28N2O2 It is a derivative of piperazine, a heterocyclic amine, and features both benzyl and substituted benzyl groups attached to the nitrogen atoms of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Benzyl Groups: The benzyl groups are introduced via nucleophilic substitution reactions. Benzyl chloride or benzyl bromide can be used as the alkylating agents in the presence of a base such as sodium hydroxide or potassium carbonate.

    Substitution with Ethoxy and Methoxy Groups: The ethoxy and methoxy groups are introduced through electrophilic aromatic substitution reactions. Ethyl iodide and methyl iodide can be used as the alkylating agents in the presence of a strong base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogenated benzyl derivatives can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of sodium hydroxide.

Major Products

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-4-(4-methoxybenzyl)piperazine
  • 1-benzyl-4-(3-methoxybenzyl)piperazine
  • 1-benzyl-4-(4-phenylcyclohexyl)piperazine

Uniqueness

1-benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine is unique due to the presence of both ethoxy and methoxy substituents on the benzyl group. These substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

1-benzyl-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-3-25-21-15-19(9-10-20(21)24-2)17-23-13-11-22(12-14-23)16-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXVSQSDGLXNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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